3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Description
3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antioxidant Agents : Compounds structurally related to 3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of new pyridine carbonitrile derivatives has shown promising results in this regard, with some compounds revealing significant antimicrobial and antioxidant potential (H., Sayed, et al., 2015).
Anticancer and Antimicrobial Properties : Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, leading to the creation of compounds with noted antibacterial and antifungal activity (V. Baranovskyi, et al., 2018).
Chemical Synthesis Techniques : Research into the efficient synthesis of complex heterocyclic compounds, including imidazopyridines and dihydronaphthyridine derivatives, showcases the versatility of similar chemical structures in facilitating diverse synthetic pathways and potential pharmaceutical applications (Carlos Jaramillo, et al., 2002).
Pharmacological Screening : Compounds within the same chemical family have been synthesized and screened for various pharmacological activities, including anticancer and antimicrobial effects. This indicates the potential of these compounds in contributing to the development of new therapeutic agents (Kanubhai D. Katariya, et al., 2021).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-3-1-2-13(12-15)4-8-17(23)20-10-11-22-18(24)9-7-16(21-22)14-5-6-14/h1-3,7,9,12,14H,4-6,8,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPLQXBHJWJYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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